molecular formula C22H19BrO3 B1367185 3,4-Dibenzyloxyphenacyl bromide

3,4-Dibenzyloxyphenacyl bromide

Cat. No.: B1367185
M. Wt: 411.3 g/mol
InChI Key: FWKNVYGFFGCWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibenzyloxyphenacyl bromide is a useful research compound. Its molecular formula is C22H19BrO3 and its molecular weight is 411.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H19BrO3

Molecular Weight

411.3 g/mol

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]-2-bromoethanone

InChI

InChI=1S/C22H19BrO3/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2

InChI Key

FWKNVYGFFGCWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above acetophenone derivative (A) was itself prepared in 85% yield, as a solid m.p. 141°-143° C. by a similar procedure to that described for the equivalent starting material in Example 11, but from 2-{[1,1-dimethyl-2-(2-phenoxyacetamido)ethyl]amino}-2'-chloro-3',4'-bis(benzyloxy)acetophenone hydrobromide. The latter compound was itself obtained in 40% yield as a solid, m.p. 61°-63° C., from N-(2-amino-2-methylpropyl)-2-phenoxyacetamide and 2-bromo-3',4'-bis(benzyloxy)acetophenone using a procedure similar to that in Example 11.
Name
acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-{[1,1-dimethyl-2-(2-phenoxyacetamido)ethyl]amino}-2'-chloro-3',4'-bis(benzyloxy)acetophenone hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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